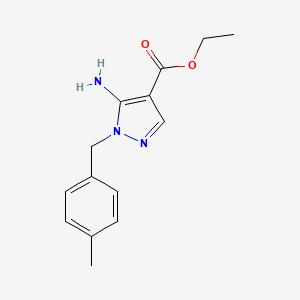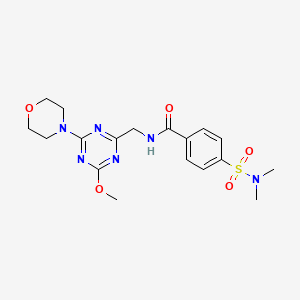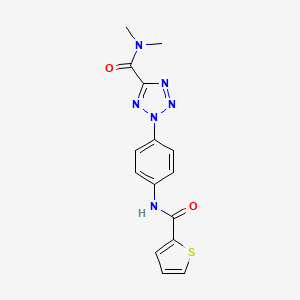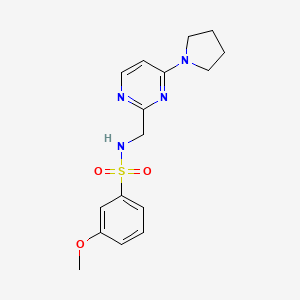
ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate
Descripción general
Descripción
The compound “ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate” is a type of heterocyclic compound. Heterocyclic compounds are key components to functional molecules that are used in a variety of everyday applications . This compound is likely to have a similar structure to 5-Amino-1-(4-methylbenzyl)-1H-pyrazol-3-ol .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate has been synthesized for studies in crystallography. It demonstrates fungicidal and plant growth regulatory activities, making it of interest in agricultural sciences. X-ray diffraction methods have been utilized to determine its crystal structure, which belongs to the monoclinic space group (L. Minga, 2005).
Role in Organic Synthesis
This compound plays a crucial role in organic synthesis. It undergoes selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are significant for further chemical transformations (P. S. Lebedˈ et al., 2012).
Antimicrobial and Anticancer Potential
This compound is a precursor in the synthesis of various derivatives that show promising antimicrobial and anticancer activities. For instance, derivatives like 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone have exhibited higher anticancer activity compared to reference drugs in preliminary studies (H. Hafez et al., 2016).
Fluorescent Properties and Inhibitory Activities
Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, has been found to be a novel fluorescent molecule with potential as a fluorophore. Additionally, its derivatives have shown inhibitory activities against monocotyledonous plants (Yan‐Chao Wu et al., 2006).
Analgesic and Anti-inflammatory Properties
A series of ethyl esters derived from this compound have been investigated for their analgesic and anti-inflammatory activities. These studies have led to the identification of compounds with significant potential in these areas, with one derivative emerging as particularly active (P. D. Gokulan et al., 2012).
Development of Novel Anti-tumor Agents
The compound has been used in the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. These derivatives have shown significant effects in mouse tumor model cancer cell lines, indicating its potential in cancer therapy (I. Nassar et al., 2015).
Corrosion Inhibition in Industrial Processes
Derivatives of ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate have been found to be effective corrosion inhibitors for mild steel, which is important for industrial pickling processes. Experimental and quantum chemical studies have demonstrated their efficacy in this application (P. Dohare et al., 2017).
Mecanismo De Acción
Target of Action
Similar compounds with a pyrazole scaffold have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the arrest of cell division, making it an appealing target for cancer treatment .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit CDK2, resulting in the arrest of the cell cycle and induction of apoptosis within cells .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it can be inferred that it may affect the cell cycle regulation pathway .
Result of Action
Similar compounds have been shown to inhibit the growth of various cell lines, suggesting potential cytotoxic activities .
Action Environment
The synthesis of similar compounds has been successfully carried out in water, using alumina–silica-supported mno2 as a recyclable catalyst . This suggests that the compound might be stable in aqueous environments.
Propiedades
IUPAC Name |
ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-19-14(18)12-8-16-17(13(12)15)9-11-6-4-10(2)5-7-11/h4-8H,3,9,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZBHWKKQUNVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331586 | |
| Record name | ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809207 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate | |
CAS RN |
879433-31-5 | |
| Record name | ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)


![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441932.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2441938.png)

![ethyl 4-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2441942.png)
![benzyl 2-[(1E)-3-(2,6-dimethylmorpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2441948.png)

